B1574439 VVZ-149

VVZ-149

Cat. No.: B1574439
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist this compound binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.

Scientific Research Applications

Postoperative Pain Management

VVZ-149 has been investigated in various clinical trials for its efficacy in managing postoperative pain, particularly following laparoscopic surgeries. Key studies include:

  • Phase 2 Clinical Trials : A randomized, double-blind trial (NCT02489526) assessed this compound's effectiveness in patients undergoing laparoscopic colorectal surgery. Patients receiving this compound demonstrated a 34.2% reduction in opioid consumption over 24 hours compared to placebo, along with fewer demands for patient-controlled analgesia (PCA) .
  • Laparoscopic Gastrectomy : In another study involving laparoscopic and robotic-laparoscopic gastrectomy, this compound resulted in a 29.5% reduction in opioid use and statistically significant lower pain intensity at 4 hours post-surgery .

Safety and Side Effects

Clinical trials have reported that this compound is generally well-tolerated, with side effects such as somnolence and headache being more prevalent than in the placebo group. Importantly, no serious adverse events were noted, suggesting a favorable safety profile compared to traditional opioid analgesics .

Efficacy Outcomes from Clinical Trials

Study TypePatient PopulationOpioid Consumption ReductionPain Intensity ReductionSide Effects
Phase 2 Colorectal Surgery60 patients34.2%Non-significantSomnolence, headache
Phase 2 Gastrectomy60 patients29.5%Statistically significantSomnolence, headache

Summary of Clinical Trials

Trial IDInterventionPrimary Outcome MeasureResult Summary
NCT02489526This compound vs PlaceboOpioid consumption over 24 hoursSignificant reduction in opioid use (34.2%)
NCT02844725This compound vs PlaceboPain intensity at 4 hoursStatistically significant lower pain intensity

Case Study: Laparoscopic Colorectal Surgery

In a clinical trial involving patients with high preoperative anxiety (negative affect), this compound significantly reduced both pain intensity and opioid requirements post-surgery. The subgroup analysis indicated that those with higher preoperative negative affect benefited most from this compound, highlighting its potential role in addressing the psychological components of postoperative pain .

Case Study: Laparoscopic Gastrectomy

Another study focused on patients undergoing laparoscopic gastrectomy found that those treated with this compound required less rescue medication and reported lower pain levels compared to those receiving placebo. This suggests that this compound may not only manage physical pain but also alleviate anxiety-related aspects of postoperative recovery .

Properties

Appearance

Solid powder

Synonyms

VVZ-149;  VVZ 149;  VVZ149.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.